molecular formula C14H10BrN5O B12161976 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12161976
M. Wt: 344.17 g/mol
InChI Key: YSOWBNWKZLQSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated tetrazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The benzamide group can engage in various coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under basic conditions.

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or peracids.

    Coupling: EDCI, HOBt, and other coupling agents under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can range from azides to thiols.

    Oxidation Products: Oxidized derivatives of the tetrazole ring.

    Coupling Products: More complex amides or esters.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a ligand for G protein-coupled receptors (GPCRs), particularly GPR35 . It has shown promise in modulating biological pathways involved in pain, inflammation, and metabolic disorders.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as GPR35 . Upon binding to this receptor, it can modulate various intracellular signaling pathways, leading to changes in cellular responses. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the bromine atom and the tetrazole ring provides unique chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C14H10BrN5O

Molecular Weight

344.17 g/mol

IUPAC Name

3-bromo-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

YSOWBNWKZLQSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.